4-(4-Formylphenyl)but-3-yn-1-yl methanesulfonate
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Overview
Description
4-(4-Formylphenyl)but-3-yn-1-yl methanesulfonate is an organic compound with the molecular formula C₁₂H₁₂O₄S It is a derivative of methanesulfonate and contains a formyl group attached to a phenyl ring, which is further connected to a butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenyl)but-3-yn-1-yl methanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-formylphenylacetylene and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the methanesulfonate ester.
Procedure: The 4-formylphenylacetylene is reacted with methanesulfonyl chloride under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Formylphenyl)but-3-yn-1-yl methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-(4-Carboxyphenyl)but-3-yn-1-yl methanesulfonate.
Reduction: 4-(4-Hydroxyphenyl)but-3-yn-1-yl methanesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Formylphenyl)but-3-yn-1-yl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl and methanesulfonate groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Formylphenyl)but-3-yn-1-yl methanesulfonate involves its reactive functional groups:
Formyl Group: Can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity.
Methanesulfonate Group: Acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
3-Butynyl methanesulfonate: Similar structure but lacks the formyl group.
4-Tosyloxy-1-butyne: Contains a tosylate group instead of a methanesulfonate group.
4-(4-Methylphenyl)but-3-yn-1-yl methanesulfonate: Similar structure but with a methyl group instead of a formyl group.
Properties
CAS No. |
919088-09-8 |
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Molecular Formula |
C12H12O4S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
4-(4-formylphenyl)but-3-ynyl methanesulfonate |
InChI |
InChI=1S/C12H12O4S/c1-17(14,15)16-9-3-2-4-11-5-7-12(10-13)8-6-11/h5-8,10H,3,9H2,1H3 |
InChI Key |
YYRADVDVFLHNRY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC#CC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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